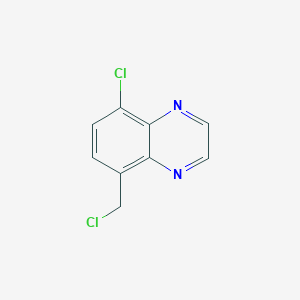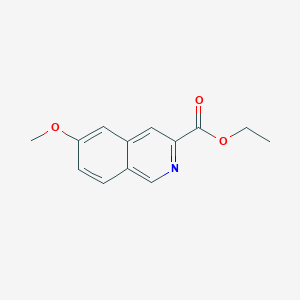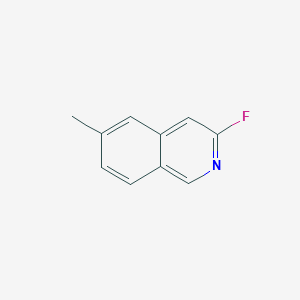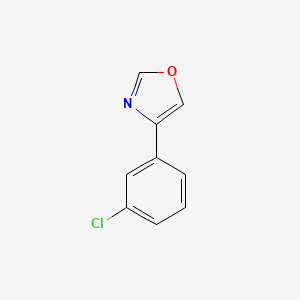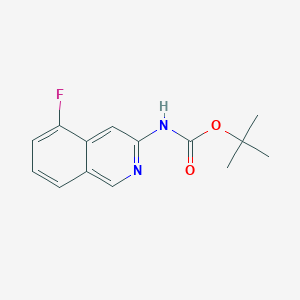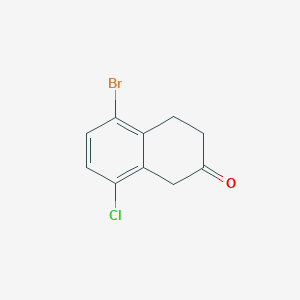![molecular formula C11H8BrF3N2 B13664221 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a bromine atom, a trifluoromethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)aniline and 2-methylimidazole.
Coupling Reaction: The key step involves a coupling reaction between the aniline derivative and the imidazole derivative.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The trifluoromethyl group can participate in further coupling reactions to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine atom.
Applications De Recherche Scientifique
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and chemical resistance.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with a methyl-substituted imidazole ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C11H8BrF3N2 |
|---|---|
Poids moléculaire |
305.09 g/mol |
Nom IUPAC |
2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole |
InChI |
InChI=1S/C11H8BrF3N2/c1-6-5-16-10(17-6)8-3-2-7(12)4-9(8)11(13,14)15/h2-5H,1H3,(H,16,17) |
Clé InChI |
YSSLEJQOBNGCQZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B13664145.png)
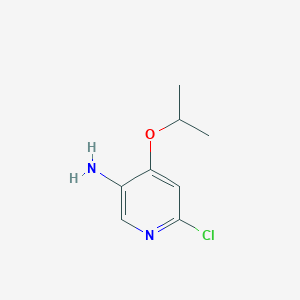
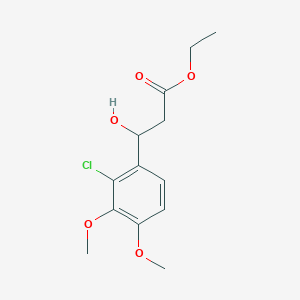
![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

